molecular formula C16H14Br2N4O3 B11116435 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11116435
M. Wt: 470.11 g/mol
InChI Key: ZLVYJLIFVZLNTJ-DNTJNYDQSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H14Br2N4O3. It is primarily used in research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures the high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dibromo-4-methylphenyl)amino]-acetohydrazide
  • 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14Br2N4O3

Molecular Weight

470.11 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O3/c1-10-5-13(17)16(14(18)6-10)19-9-15(23)21-20-8-11-3-2-4-12(7-11)22(24)25/h2-8,19H,9H2,1H3,(H,21,23)/b20-8+

InChI Key

ZLVYJLIFVZLNTJ-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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